1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine
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Overview
Description
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, methyl, nitro, and difluoropiperidine groups
Preparation Methods
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Piperidine Formation: Formation of the piperidine ring, often through cyclization reactions.
Fluorination: Introduction of fluorine atoms to the piperidine ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine can be compared with similar compounds such as:
5-Bromo-4-methyl-2-nitroaniline: Similar structure but lacks the piperidine and fluorine groups.
1-(5-Bromo-4-methyl-2-nitrophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
4-(5-Bromo-4-methyl-2-nitrophenyl)thiomorpholine: Contains a thiomorpholine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrF2N2O2 |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
1-(5-bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C12H13BrF2N2O2/c1-8-6-11(17(18)19)10(7-9(8)13)16-4-2-12(14,15)3-5-16/h6-7H,2-5H2,1H3 |
InChI Key |
HLLUYHKDCQIGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N2CCC(CC2)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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